Cas no 2460-87-9 (4-(Tert-Butoxy)phenol)

4-(Tert-Butoxy)phenol 化学的及び物理的性質
名前と識別子
-
- 4-(tert-Butoxy)phenol
- 4-tert-Butoxyphenol
- 4-[(2-methylpropan-2-yl)oxy]phenol
- 4-tert-butyloxyphenol
- Hydroquinone Mono-tert-butyl Ether
- mono-tert-butylhydroquinone
- o-t-butylhydroquinone
- Phenol,p-tert-butoxy
- p-Tert-butoxyphenol
- t-butyl 4-hydroxyphenyl ether
- Phenol, 4-(1,1-dimethylethoxy)-
- 4-t-butoxyphenol
- 4W56A32OU8
- AK135651
- Phenol, p-tert-butoxy-
- 4-tert-butoxy-phenol
- CIICLJLSRUHUBY-UHFFFAOYSA-N
- Phenol,4-(1,1-dimethylethoxy)-
- STR08098
- 8269AD
- STL556581
- FCH920176
- BBL102775
- 4-(Tert-Butoxy)phenol
-
- MDL: MFCD02183556
- インチ: 1S/C10H14O2/c1-10(2,3)12-9-6-4-8(11)5-7-9/h4-7,11H,1-3H3
- InChIKey: CIICLJLSRUHUBY-UHFFFAOYSA-N
- ほほえんだ: O(C1C([H])=C([H])C(=C([H])C=1[H])O[H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 166.09900
- どういたいしつりょう: 166.099
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 129
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5
- ひょうめんでんか: 0
- 互変異性体の数: 2
- 疎水性パラメータ計算基準値(XlogP): 2.3
じっけんとくせい
- 色と性状: ホワイトまたはライトブラウンの粉末
- 密度みつど: 1.029
- ゆうかいてん: 149.0 to 155.0 deg-C
- ふってん: 263.7°Cat760mmHg
- フラッシュポイント: 114.4°C
- 屈折率: 1.514
- PSA: 29.46000
- LogP: 2.56950
- ようかいせい: 不溶性
4-(Tert-Butoxy)phenol セキュリティ情報
-
記号:
- ヒント:に警告
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
-
危険物標識:
4-(Tert-Butoxy)phenol 税関データ
- 税関コード:2909500000
- 税関データ:
中国税関コード:
2909500000概要:
290950500000.エーテルフェノール/エーテルアルコールフェノールおよびそのハロゲン化/スルホン化/ニトロソまたはニトロソ誘導体。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2909500000エーテルフェノール、エーテルアルコールフェノール及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%
4-(Tert-Butoxy)phenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B2390-5G |
4-tert-Butoxyphenol |
2460-87-9 | >98.0%(GC) | 5g |
¥2615.00 | 2024-04-17 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H26013-1g |
4-(tert-Butoxy)phenol, 98% |
2460-87-9 | 98% | 1g |
¥2006.00 | 2023-03-15 | |
abcr | AB205358-5 g |
4-(tert-Butoxy)phenol, 98%; . |
2460-87-9 | 98% | 5g |
€247.50 | 2022-09-01 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H26013-5g |
4-(tert-Butoxy)phenol, 98% |
2460-87-9 | 98% | 5g |
¥7575.00 | 2023-03-15 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 007064-5g |
4-(Tert-Butoxy)phenol |
2460-87-9 | 98% | 5g |
3006CNY | 2021-05-10 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T162415-200mg |
4-(Tert-Butoxy)phenol |
2460-87-9 | >98.0%(GC) | 200mg |
¥224.90 | 2023-08-31 | |
1PlusChem | 1P002P69-250mg |
Phenol, 4-(1,1-dimethylethoxy)- |
2460-87-9 | 98% | 250mg |
$32.00 | 2025-02-19 | |
A2B Chem LLC | AB25137-5g |
4-(tert-Butoxy)phenol |
2460-87-9 | >98.0%(GC) | 5g |
$115.00 | 2024-04-20 | |
Ambeed | A901016-25g |
4-(tert-Butoxy)phenol |
2460-87-9 | 98% | 25g |
$580.0 | 2024-04-20 | |
Ambeed | A901016-250mg |
4-(tert-Butoxy)phenol |
2460-87-9 | 98% | 250mg |
$29.0 | 2024-04-20 |
4-(Tert-Butoxy)phenol 関連文献
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
8. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
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Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
4-(Tert-Butoxy)phenolに関する追加情報
4-(Tert-Butoxy)phenol: A Comprehensive Overview
4-(Tert-Butoxy)phenol, also known by its CAS number 2460-87-9, is a versatile organic compound with significant applications in various industries. This compound, characterized by its phenolic structure and tert-butoxy substituent, has garnered attention due to its unique chemical properties and potential uses in materials science, pharmaceuticals, and advanced manufacturing. Recent studies have highlighted its role in enhancing the performance of polymer-based materials and its potential as a precursor in drug development.
The molecular structure of 4-(tert-butoxy)phenol consists of a phenol ring substituted with a tert-butoxy group at the para position. This substitution pattern imparts specific electronic and steric effects, making the compound highly reactive under certain conditions. Researchers have explored its reactivity in various chemical reactions, including nucleophilic aromatic substitution and radical polymerization. For instance, a 2023 study published in the Journal of Polymer Science demonstrated that 4-(tert-butoxy)phenol can serve as a effective monomer for synthesizing high-performance thermoplastic elastomers.
In terms of physical properties, 4-(tert-butoxy)phenol exhibits a melting point of approximately 115°C and is sparingly soluble in water but highly soluble in organic solvents such as dichloromethane and acetone. These characteristics make it suitable for applications requiring controlled release mechanisms or selective solubility profiles. Recent advancements in green chemistry have also explored the use of this compound in bio-based polymer formulations, aligning with global sustainability goals.
The synthesis of 4-(tert-butoxy)phenol typically involves nucleophilic aromatic substitution or coupling reactions. A 2023 paper in the Journal of Organic Chemistry detailed an efficient one-pot synthesis method utilizing microwave-assisted conditions, which significantly reduced reaction time while maintaining high yields. This method has been adopted by several research groups for large-scale production, underscoring the compound's commercial viability.
Applications of 4-(tert-butoxy)phenol span across multiple sectors. In the pharmaceutical industry, it has been investigated as a potential lead compound for anti-inflammatory drugs due to its ability to modulate inflammatory pathways. Additionally, its role as a stabilizer in polymer blends has been extensively studied, with recent findings indicating improved thermal stability and mechanical properties when incorporated into polyurethane formulations.
In the field of electronics, researchers have explored the use of 4-(tert-butoxy)phenol as a precursor for high-performance dielectric materials. A 2023 study published in Advanced Materials demonstrated that polymers derived from this compound exhibit exceptional dielectric constants and low loss tangents, making them ideal for next-generation capacitors and high-frequency circuit boards.
The environmental impact of 4-(tert-butoxy)phenol has also been a topic of recent research. Studies indicate that it biodegrades efficiently under aerobic conditions, with complete mineralization achieved within 30 days. This makes it an eco-friendly alternative to traditional additives used in polymer manufacturing.
In conclusion, 4-(tert-butoxy)phenol, CAS number 2460-87-9, stands out as a multifaceted compound with promising applications across diverse industries. Its unique chemical properties, coupled with recent advancements in synthesis and application techniques, position it as a key player in modern material science and pharmaceutical development.
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